molecular formula C15H14O4S B2530919 4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid CAS No. 1931944-31-8

4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid

Cat. No. B2530919
CAS RN: 1931944-31-8
M. Wt: 290.33
InChI Key: BUSWWASBMALSDD-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They are known to possess a wide range of therapeutic properties and are used in the synthesis of various drugs .


Synthesis Analysis

Thiophene-based compounds can be synthesized through various methods. For instance, one method involves the reaction of chalcone and guanidine hydrochloride in 1,4-dioxane . Another method involves the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular mass of thiophene is 84.14 g/mol, and it has a density of 1.051 g/ml .


Chemical Reactions Analysis

Thiophene-based compounds can undergo various chemical reactions. For instance, they can participate in catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . Its melting point is -38°C .

Future Directions

Thiophene-based compounds continue to attract great interest in both industry and academia due to their wide range of applications. Future research will likely focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

4-[5-(3-methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S/c1-19-11-4-2-3-10(9-11)13-6-7-14(20-13)12(16)5-8-15(17)18/h2-4,6-7,9H,5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSWWASBMALSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(S2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid

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